molecular formula C18H18N2O2 B3894061 3-(3-methoxypropyl)-2-phenyl-4(3H)-quinazolinone

3-(3-methoxypropyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B3894061
M. Wt: 294.3 g/mol
InChI Key: QSCZJPPGHTVBAK-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxypropyl)-2-phenyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . The “3-methoxypropyl” and “2-phenyl” parts refer to the substituents on the quinazolinone core structure.


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a quinazolinone core, with a methoxypropyl group attached at the 3-position and a phenyl group attached at the 2-position .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “this compound” can undergo would depend on the reaction conditions and the specific reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinazolinones include moderate to high polarity, potential for hydrogen bonding, and stability under normal conditions .

Future Directions

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research on “3-(3-methoxypropyl)-2-phenyl-4(3H)-quinazolinone” could involve investigating its synthesis, properties, and potential biological activities .

properties

IUPAC Name

3-(3-methoxypropyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-13-7-12-20-17(14-8-3-2-4-9-14)19-16-11-6-5-10-15(16)18(20)21/h2-6,8-11H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCZJPPGHTVBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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